Neocucurbitacin A

Beschreibung

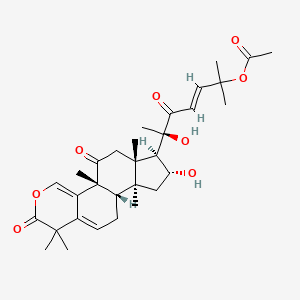

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H42O8 |

|---|---|

Molekulargewicht |

542.7 g/mol |

IUPAC-Name |

[(E,6R)-6-[(1R,2R,3aS,3bS,9bR,11aR)-2-hydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1,2,3,3b,4,11-hexahydroindeno[4,5-h]isochromen-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C31H42O8/c1-17(32)39-26(2,3)13-12-22(34)31(9,37)24-20(33)14-28(6)21-11-10-18-19(16-38-25(36)27(18,4)5)30(21,8)23(35)15-29(24,28)7/h10,12-13,16,20-21,24,33,37H,11,14-15H2,1-9H3/b13-12+/t20-,21+,24+,28+,29-,30+,31+/m1/s1 |

InChI-Schlüssel |

HYFYMBIOLAVRJT-RCGDNWHNSA-N |

Isomerische SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4C3=COC(=O)C4(C)C)C)C)C)O)O |

Kanonische SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3=COC(=O)C4(C)C)C)C)C)O)O |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Genetic Engineering of Neocucurbitacin a

Elucidation of Precursor Biosynthesis in Producing Organisms

The journey to Neocucurbitacin A begins with fundamental precursor molecules common to all triterpenoids. The producing organisms harness core metabolic pathways to set the stage for the creation of the complex cucurbitane skeleton.

The biosynthesis of all cucurbitacins commences with the cyclization of the linear isoprenoid, 2,3-oxidosqualene (B107256). nih.govnih.gov This molecule serves as the crucial branching point between the synthesis of primary sterols (like cycloartenol) and the vast array of triterpenoids. In the specific context of cucurbitacin biogenesis, the enzyme cucurbitadienol (B1255190) synthase, a type of oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene into the foundational cucurbitane skeleton, cucurbitadienol. nih.govnih.govfrontiersin.org This step, which involves a chair-boat-chair conformation during cyclization, is considered the first committed step in the pathway, distinguishing it from other triterpenoid (B12794562) and sterol pathways. nih.gov

Following the formation of the cucurbitadienol backbone, a series of extensive modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and acyltransferases (ACTs). nih.govnih.gov These "tailoring" enzymes are responsible for the immense structural diversity observed within the cucurbitacin family through reactions such as hydroxylation, oxidation, and acetylation. nih.gov

While the precise enzymatic sequence leading specifically to this compound has not been fully elucidated, research on related cucurbitacins in Luffa species provides a clear model. After the initial formation of cucurbitadienol, subsequent hydroxylations and other modifications at various carbon positions on the skeleton lead to intermediates like cucurbitacin D and isocucurbitacin B. nih.gov this compound is characterized as a lactone-type cucurbitacin, indicating that one of the key enzymatic steps in its formation involves an oxidative ring cleavage to form the lactone functional group. nih.gov The specific P450s responsible for this transformation from a precursor like cucurbitacin B or D are a subject for ongoing research.

Role of 2,3-Oxidosqualene in Cucurbitacin Biogenesis

Gene Cluster Identification and Characterization for this compound Synthesis

The genes responsible for producing complex secondary metabolites like this compound are often physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.govbiorxiv.org This co-localization facilitates the coordinated regulation and expression of all the enzymes needed for the multi-step pathway. biorxiv.org

Modern genomic techniques have become essential for discovering the genetic basis of natural product synthesis. researchgate.net Through genome mining and comparative transcriptomics, researchers can identify candidate BGCs. A significant study on Luffa acutangula, a close relative of the this compound-producing Luffa operculata, successfully identified the gene cluster responsible for cucurbitacin biosynthesis. nih.govfrontiersin.org

By comparing the transcriptomes (the full range of messenger RNA molecules) of a bitter, cucurbitacin-producing Luffa variety (WM709) with a non-bitter variety (S1174), researchers identified a suite of significantly upregulated genes in the bitter fruit. nih.govresearchgate.net These genes, which form a conserved cluster, include the cucurbitadienol synthase (Bi), several cytochrome P450s (CYP450s), and an acyltransferase (ACT), representing the complete enzymatic toolkit required for cucurbitacin synthesis. nih.govresearchgate.net

Table 1: Upregulated Biosynthetic Genes in Bitter Luffa Fruit

This table showcases the key genes in the cucurbitacin biosynthetic cluster that were found to be significantly upregulated in the bitter Luffa variety (WM709) compared to the non-bitter variety (S1174), as identified through transcriptomic analysis. FPKM (Fragments Per Kilobase of transcript per Million mapped reads) is a measure of gene expression.

| Gene ID | Gene Type | Log2 Fold Change (Bitter/Non-bitter) | Putative Function |

|---|---|---|---|

| Lac05g013070 | Bi (OSC) | > 8 | Catalyzes 2,3-oxidosqualene to cucurbitadienol |

| Lac05g013080 | CYP450 | > 10 | Skeleton modification (e.g., hydroxylation) |

| Lac05g013090 | CYP450 | > 10 | Skeleton modification (e.g., hydroxylation) |

| Lac05g013110 | CYP450 | > 9 | Skeleton modification (e.g., hydroxylation) |

| Lac05g013120 | CYP450 | > 9 | Skeleton modification (e.g., hydroxylation) |

| Lac05g013140 | ACT | > 10 | Acyl group transfer (acetylation) |

Data derived from transcriptome analysis of Luffa acutangula. nih.govresearchgate.netresearchgate.net

Identifying the genes within a cluster is the first step; the next is to determine their specific function. Functional characterization involves expressing an individual gene in a heterologous host, such as yeast or E. coli, and then providing it with a suspected substrate to see what product is formed. beilstein-journals.orgnih.govnih.gov

For cucurbitacin biosynthesis, P450 hydroxylases are the most critical tailoring enzymes. nih.govnih.gov While the specific P450s for this compound have not been individually characterized, studies on related pathways demonstrate their role. For instance, in the biosynthesis of mogrosides (which also start from cucurbitadienol), the P450 enzyme CYP87D18 was shown to catalyze oxidation at the C-11 position of the cucurbitadienol core. nih.gov Similarly, the transcriptomic data from Luffa strongly implies that the identified CYP450s are responsible for the various hydroxylations needed to produce the array of cucurbitacins found in the bitter fruit. nih.govnih.gov Future research would involve the individual expression of these Luffa P450s in a system containing cucurbitadienol to pinpoint which enzymes perform which specific hydroxylation or oxidation step on the path to this compound.

Genome Mining and Transcriptomic Analyses for Biosynthetic Genes

Heterologous Expression and Pathway Engineering for Enhanced Production

The elucidation of a biosynthetic pathway opens the door to producing valuable compounds through metabolic engineering. wikipedia.orgnih.gov This involves transferring the entire biosynthetic gene cluster into a robust, fast-growing microbial host like yeast (Saccharomyces cerevisiae) or bacteria (E. coli) to create a cellular factory for the target molecule. wikipedia.orgmdpi.com

Strategies for enhancing production through pathway engineering include:

Overexpressing rate-limiting enzymes: Increasing the amount of an enzyme that performs a slow step in the pathway. wikipedia.org

Blocking competing pathways: Deleting genes for other pathways that might draw precursors away from the desired product. wikipedia.org

Optimizing precursor supply: Engineering the host to produce more of the starting material, such as 2,3-oxidosqualene. mdpi.com

While the complete heterologous production of this compound has not yet been reported, the foundational steps have been achieved. Researchers have successfully co-expressed a cucurbitadienol synthase (SgCbQ) and a P450 enzyme (CYP87D18) in yeast to produce modified cucurbitadienol products. nih.gov This demonstrates the feasibility of using a yeast chassis for producing the complex, modified triterpenoid core. Achieving full biosynthesis of this compound would require the stable expression and balanced activity of the cucurbitadienol synthase along with the entire suite of specific P450s and other tailoring enzymes from the Luffa gene cluster.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-Oxidosqualene |

| Acyltransferase |

| Cucurbitacin B |

| Cucurbitacin C |

| Cucurbitacin D |

| Cucurbitacin E |

| Cucurbitacin F |

| Cucurbitacin I |

| Cucurbitadienol |

| Cycloartenol |

| Cytochrome P450 Monooxygenase |

| Isocucurbitacin B |

| This compound |

| Neocucurbitacin B |

Biomimetic Synthesis Principles in this compound Research

Biomimetic synthesis is a powerful and efficient approach in synthetic chemistry that draws inspiration from natural biogenetic processes to devise strategies for the laboratory synthesis of complex natural products. engineering.org.cnaalto.fi This methodology is particularly relevant for structurally intricate molecules like this compound, as it addresses significant challenges in their efficient construction. engineering.org.cn The core principle involves mimicking the biosynthetic pathways that organisms use to create these compounds, often resulting in more effective and innovative synthetic routes. engineering.org.cnnih.gov The ultimate goal is not just to replicate the target molecule but to do so in a way that is practical and efficient, a major challenge in the synthesis of bioactive compounds. nih.gov

In the context of this compound and other cucurbitane-type triterpenoids, research into biomimetic synthesis is guided by plausible and hypothetical biosynthetic pathways. researchgate.netresearchgate.net These pathways often begin from a common precursor, such as lanosterol, and proceed through a series of complex transformations to yield the final, highly functionalized structure. chemrxiv.org For cucurbitanes, these transformations characteristically establish three stereodefined quaternary centers at the ring fusion carbons (positions 9, 13, and 14) of their tetracyclic skeleton. nih.gov

Key chemical transformations and principles observed in the research of related compounds, which are applicable to this compound, include:

Oxidative Reactions: The biosynthesis of complex cucurbitacins often involves specific oxidation steps. For instance, a plausible pathway for related compounds proposes a key enzymatic Baeyer-Villiger reaction. researchgate.net Another hypothetical pathway suggests that the oxidation of a carbon-carbon double bond can produce an epoxy derivative, which is a crucial intermediate for subsequent ring formation. researchgate.net

Cyclization and Rearrangement Cascades: Nature constructs complex polycyclic skeletons through elegant cyclization cascades. Biomimetic approaches aim to replicate these events. For example, the synthesis of the related cucurbalsaminone A, a pentacyclic triterpenoid, was achieved through a proposed biosynthetic pathway that involved key steps such as Lewis acid-mediated sequential migration of methyl and hydride groups. chemrxiv.org

Late-Stage Functionalization: A biomimetic strategy often involves building the core skeleton first and then introducing functional groups in the later stages of the synthesis, mimicking how enzymes perform specific modifications on a common precursor. engineering.org.cn This can include dehydrations to form specific ring structures or other functional group interconversions. researchgate.net For example, the total synthesis of daphnepapytone A, which shares structural complexity, utilized a bio-inspired late-stage oxidation of the molecular skeleton. rsc.org

By studying these natural strategies, chemists can devise synthetic routes that leverage powerful, bio-inspired reactions. This approach not only facilitates access to complex molecules like this compound but also opens avenues for creating novel derivatives with potentially valuable biological properties. engineering.org.cn The insights gained from proposing and testing these biomimetic pathways are invaluable for advancing the synthesis of complex triterpenoid structures. chemrxiv.org

Advanced Methodologies for Isolation and Structural Characterization of Neocucurbitacin a

Advanced Chromatographic Separation Techniques for Isolation from Complex Matrices

The initial step in obtaining pure Neocucurbitacin A involves its separation from a host of other phytochemicals present in the crude plant extract. Modern chromatography provides a powerful suite of tools for this purpose, enabling efficient and high-resolution purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. libretexts.orgjasco-global.com It operates by pumping a solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase) under high pressure. libretexts.orgc6h6.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. jasco-global.comchromtech.com

For the analysis and purification of triterpenoids like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. The use of Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC that uses smaller particle sizes in the column, offers even greater resolution and faster analysis times, which is critical for resolving complex mixtures of closely related natural products. chromatographyonline.com HPLC systems are coupled with detectors, such as UV-Vis or mass spectrometry (LC-MS), to detect and identify the eluting compounds. jasco-global.comwikipedia.org

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that uniquely utilizes two immiscible liquid phases without a solid support matrix. nih.govamericanlaboratory.com One liquid serves as the stationary phase, held in place by centrifugal force, while the other acts as the mobile phase, flowing through it. nih.gov This technique eliminates the risk of irreversible adsorption of the sample onto a solid support, leading to high sample recovery. researchgate.netglobalresearchonline.net

High-Performance Countercurrent Chromatography (HPCCC), an advanced version of CCC, operates at higher rotational speeds, generating greater g-forces that improve stationary phase retention and allow for faster mobile phase flow rates. nih.gov This makes HPCCC an excellent choice for the preparative-scale separation of natural products. researchgate.netmdpi.com It offers high loading capacity, enabling the purification of gram-scale quantities of a target compound in a single run. mdpi.comextraktlab.com The scalability of CCC methods is straightforward, allowing a separation protocol developed on an analytical scale to be easily transferred to a preparative instrument for mass production. researchgate.net This methodology is highly suitable for isolating significant quantities of this compound from crude extracts for further research.

Flash chromatography is a rapid form of preparative column chromatography that uses gas pressure (e.g., nitrogen) to drive the mobile phase through the stationary phase, speeding up the separation process. researchgate.net It is widely used as a primary purification step to fractionate crude extracts. libretexts.orgresearchgate.net Silica (B1680970) gel is the most common stationary phase, separating compounds based on polarity. researchgate.net In the isolation of this compound from Aquilaria crassna, for instance, the dichloromethane (B109758) (DCM) fraction of the initial extract was subjected to column chromatography on silica gel to yield the pure compound. bioanalysis-zone.com

Solid-Phase Extraction (SPE) is a sample preparation technique used for the rapid and selective purification and concentration of analytes from a sample matrix before further analysis. reddit.com It operates by passing a liquid sample through a cartridge containing a solid adsorbent. reddit.com SPE functions on the principle of affinity; interfering compounds can be washed away while the analyte of interest is retained on the sorbent, which is then eluted with a different solvent. materialharvest.com SPE is often used to clean up crude plant extracts, removing highly polar or nonpolar impurities, thereby simplifying the mixture for subsequent purification by flash chromatography or HPLC. A variety of sorbents are available, including normal-phase (silica), reversed-phase (C18), and ion-exchange materials, allowing for the optimization of the extraction process for specific compounds like this compound. libretexts.org

Countercurrent Chromatography and Preparative-Scale Separations

Spectroscopic Techniques for Comprehensive Structural Elucidation

Once this compound has been isolated in pure form, its chemical structure is determined using a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

1D NMR: ¹H NMR provides information about the chemical environment of each hydrogen atom, while ¹³C NMR does the same for each carbon atom. The chemical shift (δ) of each signal indicates the type of proton or carbon, and signal splitting in ¹H NMR reveals adjacent protons.

2D NMR: Two-dimensional NMR experiments reveal correlations between different nuclei. Key experiments for structuring this compound include:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, identifying which proton is attached to which carbon. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two, three, or even four bonds apart, which is crucial for piecing together the carbon skeleton and placing substituents. c6h6.orgspectralworks.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H), helping to establish spin systems within the molecule. libretexts.org

The NMR spectroscopic data for this compound (identified as compound 7 in a study on A. crassna) confirms its distinct structure, particularly the lactone in ring A, which differentiates it from other cucurbitacins. bioanalysis-zone.com

Table 1: ¹³C NMR Spectroscopic Data for this compound (Compound 7) Data recorded in Pyridine-d₅. Data sourced from a study on compounds isolated from Aquilaria crassna. bioanalysis-zone.com

| Carbon Position | Chemical Shift (δ) in ppm |

| 1 | 172.7 |

| 2 | 169.8 |

| 3 | 40.5 |

| 4 | 44.9 |

| 5 | 141.5 |

| 6 | 122.9 |

| 7 | 36.9 |

| 8 | 47.9 |

| 9 | 50.8 |

| 10 | 26.6 |

| 11 | 213.9 |

| 12 | 77.8 |

| 13 | 49.3 |

| 14 | 49.6 |

| 15 | 33.7 |

| 16 | 71.3 |

| 17 | 56.4 |

| 18 | 20.2 |

| 19 | 22.3 |

| 20 | 77.1 |

| 21 | 29.5 |

| 22 | 204.4 |

| 23 | 122.1 |

| 24 | 149.3 |

| 25 | 81.2 |

| 26 | 27.2 |

| 27 | 27.2 |

| 28 | 22.1 |

| 29 | 29.7 |

| 30 | 20.6 |

| OAc (C=O) | 170.1 |

| OAc (CH₃) | 21.3 |

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. reddit.com Unlike unit mass resolution spectrometry, HRMS can determine the mass of a molecule to several decimal places. reddit.commdpi.com This precision allows for the unambiguous determination of a compound's elemental composition and, therefore, its exact molecular formula.

For this compound, HRMS analysis provides the exact mass, which is then used to calculate the molecular formula. This technique is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions. The molecular formula for this compound has been determined to be C₃₁H₄₂O₈. bioanalysis-zone.com HRMS data provides the definitive confirmation of this formula, which is a fundamental piece of data in the characterization of any novel or isolated compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed in the structural elucidation of natural products like this compound, providing valuable insights into its functional groups and electronic transitions.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. measurlabs.com The IR spectrum of a compound reveals specific absorption bands corresponding to different bond types and vibrational modes. For this compound, the presence of various functional groups can be inferred from its IR spectrum. Key absorptions typically include a strong, broad band for the hydroxyl (O-H) group, a sharp peak for the carbonyl (C=O) group of the lactone ring, and bands corresponding to carbon-carbon double bonds (C=C). The region above 3000 cm⁻¹ is particularly informative for distinguishing between C-H stretches of alkanes, alkenes, and aromatic compounds. vscht.cz

A representative table of expected IR absorptions for this compound is provided below, based on its known structural features.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (O-H) | 3500-3200 (broad) | Stretching |

| Carbonyl (C=O) of Lactone | 1750-1735 | Stretching |

| Carbon-Carbon Double Bond (C=C) | 1680-1640 | Stretching |

| Alkane C-H | 3000-2850 | Stretching |

| Alkene C-H | 3100-3000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for identifying chromophores, which are the light-absorbing groups within a molecule. msu.edu The presence of conjugated systems, such as double bonds or aromatic rings, significantly influences the UV-Vis spectrum, often shifting the maximum absorption wavelength (λmax) to longer wavelengths. libretexts.org

For this compound, the UV-Vis spectrum is expected to show absorptions related to its conjugated double bond systems. The λmax provides information about the extent of conjugation within the molecule. The intensity of the absorption is also a key parameter. libretexts.org

A data table summarizing typical UV-Vis absorption data for compounds with similar chromophores is presented below.

| Chromophore System | Typical λmax (nm) |

| Isolated C=C | < 200 |

| Conjugated Diene | 215-250 |

| α,β-Unsaturated Carbonyl | 210-250 |

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of stereogenic centers is a critical aspect of structural elucidation for chiral molecules like this compound. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-empirical techniques for this purpose. nih.gov

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sg This differential absorption, known as the Cotton effect, provides information about the spatial arrangement of atoms around a chromophore. The resulting ECD spectrum, with its characteristic positive and negative peaks, can be compared with theoretically calculated spectra for possible stereoisomers to determine the absolute configuration. researchgate.netfrontiersin.org Quantum chemical calculations are often employed to predict the ECD spectra of different enantiomers, and the one that matches the experimental spectrum reveals the true absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD):

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with a change in the wavelength of light. frontiersin.org Similar to ECD, ORD curves of enantiomers are mirror images of each other. This technique can be used to assign the absolute configuration by comparing the experimental ORD curve with those of known compounds or with theoretical predictions. frontiersin.org

The application of these chiroptical methods is often complemented by derivatization techniques, where a chromophoric group is introduced into the molecule to enhance the chiroptical signal, a strategy particularly useful for molecules that are initially transparent in the UV-Vis region. nih.gov

Crystallographic Analysis for Definitive Structural Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This powerful technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. cam.ac.uk

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. cam.ac.uk By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.org From this map, the positions of the individual atoms can be determined with high precision. wikipedia.orgmdpi.com

For this compound, obtaining a suitable single crystal is a prerequisite for X-ray crystallographic analysis. nih.gov Once a crystal is grown, the diffraction data can be collected and the structure solved. The resulting crystallographic data provides a definitive assignment of the relative and absolute stereochemistry of all chiral centers within the molecule. nottingham.ac.ukmdpi.com

The following table summarizes the key outputs of a successful X-ray crystallographic analysis of this compound.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Configuration | The unambiguous three-dimensional arrangement of atoms in space. |

Biological Activities and Molecular Mechanisms of Neocucurbitacin a

Research on Antineoplastic Mechanisms of Action

Neocucurbitacin A demonstrates notable anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation, angiogenesis, and metastasis. nottingham.ac.ukmedchemexpress.eu These activities are underpinned by its ability to modulate critical cellular pathways, making it a subject of extensive research for its therapeutic potential.

Induction of Apoptosis and Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. wikipedia.orgscielo.org this compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. nottingham.ac.ukmedchemexpress.com Programmed cell death can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. wikipedia.orgscielo.org

Research indicates that this compound can trigger apoptosis, a form of programmed cell death, in cancer cells. medchemexpress.eumedchemexpress.com The process of apoptosis is essential for normal tissue development and function. wikipedia.org It can be initiated through either the extrinsic or intrinsic pathways, both of which involve the activation of caspases. wikipedia.org The intrinsic pathway, in particular, is linked to changes in the mitochondrial membrane and the release of cytochrome c, which is regulated by the Bcl-2 family of proteins. frontiersin.org

| Cell Line | Pathway | Key Molecules Involved | Outcome |

| H1975 | Intrinsic | Caspases | Apoptosis |

| CCRF-CEM | Not Specified | Not Specified | Apoptosis |

Cell Cycle Arrest Induction at Specific Phases

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. This compound has been found to interfere with this process by inducing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. nottingham.ac.uk

Studies have demonstrated that this compound can cause cell cycle arrest, a key mechanism for its anticancer activity. nottingham.ac.uk For instance, in H1975 lung cancer cells, it has been shown to induce arrest at the G1 phase of the cell cycle. medchemexpress.eu This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, effectively halting their proliferation. The ability to induce cell cycle arrest is a common feature of many anticancer compounds, as it directly targets the proliferative capacity of tumor cells. nih.govnih.gov

| Cell Line | Phase of Arrest | Key Regulatory Molecules |

| H1975 | G1 Phase | Not Specified |

| General Cancer Cells | Not Specified | Not Specified |

Inhibition of Cell Proliferation and Angiogenesis

Uncontrolled cell proliferation is a fundamental characteristic of cancer. nottingham.ac.uk this compound has demonstrated the ability to inhibit the proliferation of various cancer cell types. nottingham.ac.ukmedchemexpress.eu This inhibitory effect is closely linked to its ability to induce apoptosis and cell cycle arrest.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. cancer.govfrontiersin.org Some studies suggest that cucurbitacins, the family of compounds to which this compound belongs, can inhibit angiogenesis. core.ac.uk This anti-angiogenic activity is often mediated through the inhibition of key signaling pathways, such as the VEGFR2-mediated Jak-STAT3 signaling pathway. ufsc.br Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis, and its signaling through receptors like VEGFR-2 is a key target for anti-angiogenic therapies. cancer.govfrontiersin.org

| Process | Key Molecular Targets/Pathways | Effect |

| Cell Proliferation | Not Specified | Inhibition |

| Angiogenesis | VEGFR2-mediated Jak-STAT3 signaling | Inhibition |

Disruption of Cytoskeletal Dynamics (e.g., F-actin cytoskeleton)

The cytoskeleton, a dynamic network of protein filaments including actin filaments (F-actin), plays a crucial role in maintaining cell shape, motility, and division. nih.gov Disruption of the F-actin cytoskeleton can impair these processes, which are vital for cancer cell invasion and metastasis.

Research on related cucurbitacins has shown that they can disrupt the actin cytoskeleton. core.ac.uk This disruption is a significant aspect of their cytotoxic effects. While specific studies focusing solely on this compound's effect on the F-actin cytoskeleton are limited in the provided results, the known activity of other cucurbitacins suggests this is a likely mechanism of action. The disruption of the actin cytoskeleton can be achieved through various means, including the severing of actin filaments or the capping of their growing ends. nih.govresearchgate.net

Modulation of Tumor Cell Invasion and Metastasis

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is the leading cause of cancer-related mortality. nih.govmdpi.com This complex process involves cell detachment, invasion of surrounding tissues, intravasation into blood or lymphatic vessels, survival in circulation, extravasation, and colonization of secondary organs. nih.gov

This compound has been implicated in the modulation of tumor cell invasion and metastasis. nottingham.ac.uk Its ability to interfere with cytoskeletal dynamics is likely a contributing factor to this effect, as cell motility is essential for invasion. nih.gov Furthermore, the inhibition of signaling pathways that promote cell migration and invasion, such as the STAT3 pathway, is another mechanism by which this compound may exert its anti-metastatic effects. researchgate.net

Modulation of Cellular Signaling Pathways

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways that are often dysregulated in cancer. nottingham.ac.ukresearchgate.net These pathways control fundamental cellular processes, and their modulation by this compound is central to its antineoplastic activity.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 signaling cascade, is a critical regulator of cell proliferation, survival, and differentiation. frontiersin.org Constitutive activation of the STAT3 pathway is frequently observed in many types of cancer and is associated with tumor progression and drug resistance. researchgate.netfrontiersin.org this compound has been identified as an inhibitor of the STAT3 pathway. researchgate.netmedchemexpress.eu Molecular docking studies suggest that it can bind to the SH2 domain of STAT3, preventing its activation and subsequent downstream signaling. researchgate.netresearchgate.net This inhibition of STAT3 is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of this compound. researchgate.netmedchemexpress.eu

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. news-medical.netkegg.jp Dysregulation of the MAPK pathway, often through mutations in proteins like RAS and BRAF, is a common event in cancer. frontiersin.org While direct evidence for this compound's effect on the MAPK pathway is not extensively detailed in the provided results, the interconnectedness of signaling pathways suggests that inhibition of STAT3 by this compound could indirectly influence MAPK signaling. core.ac.uk

| Signaling Pathway | Key Protein(s) Targeted | Effect of this compound | Downstream Consequences |

| JAK/STAT | STAT3 | Inhibition | Reduced cell proliferation, induction of apoptosis |

| MAPK | (Potential indirect effects) | Not explicitly detailed | Potential modulation of cell growth and survival |

Targeting of JAK/STAT Signaling Pathway (e.g., STAT3 Inhibition)

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). medchemexpress.eu The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from various extracellular signals, such as cytokines and growth factors, to the nucleus to regulate gene expression involved in processes like growth, survival, and differentiation. genome.jpsinobiological.com This pathway consists of cell surface receptors, Janus kinases (JAKs), and STAT proteins. sinobiological.com

Upon activation by cytokines, JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. sinobiological.com These recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors. sinobiological.com

Dysregulation of the JAK/STAT pathway, particularly the constitutive activation of STAT3, is a significant contributor to the development and progression of cancer. nih.govrecludixpharma.com this compound exerts its effects by targeting this pathway. While some cucurbitacins inhibit both JAK2 and STAT3, and others inhibit only one, the specific inhibitory profile of this compound on different components of the JAK/STAT pathway is an area of ongoing research. nih.gov The inhibition of STAT3 by compounds like this compound is a promising strategy in cancer research as it can lead to the suppression of tumor growth and induction of apoptosis. nih.govnih.gov

Regulation of NF-κB Signaling

This compound has demonstrated the ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a key regulator of inflammatory responses, and its inhibition is a significant mechanism for the anti-inflammatory effects of many natural compounds. frontiersin.orgmdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. mdpi.com Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. frontiersin.orgmdpi.com

Studies on related cucurbitacins have shown that they can suppress the NF-κB signaling pathway by decreasing the phosphorylation levels of the inhibitor of κB (IκBα). researchgate.net This action prevents the release and subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netresearchgate.net The ability of this compound to interfere with the NF-κB pathway contributes to its observed anti-inflammatory properties. nih.gov

Crosstalk with PI3K/Akt/mTOR Pathway

The JAK/STAT pathway, which is targeted by this compound, can engage in crosstalk with other critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. genome.jp Activated JAKs can recruit and activate other signaling molecules that lead to the activation of the PI3K/Akt pathway. genome.jpsinobiological.com

Research on other cucurbitacins has shown that they can inhibit the activation of Akt. nih.gov For instance, Cucurbitacin Q was found to inhibit STAT3 activation without affecting Akt activation, suggesting a selective mechanism. nih.gov The specific interactions of this compound with the PI3K/Akt/mTOR pathway are still under investigation, but the known connections between the JAK/STAT and PI3K/Akt pathways suggest that modulation of one can influence the other.

Influence on MAPK (ERK1/2) Cascades

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, are fundamental signaling pathways involved in a wide range of cellular processes such as proliferation, differentiation, and survival. mdpi.comfrontiersin.org The ERK1/2 cascade is a multi-tiered system where a series of kinases phosphorylate and activate one another. mdpi.comsciltp.com

While some cucurbitacin derivatives have been shown to not decrease or even slightly increase the phosphorylation of ERK1/2 at certain time points, the precise influence of this compound on this cascade is not fully elucidated. researchgate.netcore.ac.uk The activation of ERK1/2 is a complex process, and its modulation can have varied effects depending on the cellular context. actabiomedica.ru

Impact on Wnt, Notch, p53, AR, and ER Signaling

The biological activities of this compound may also involve interactions with other crucial signaling pathways.

Wnt Signaling: The Wnt signaling pathway plays a significant role in embryonic development and tissue homeostasis. mdpi.comnih.gov Its aberrant activation is linked to various cancers. mdpi.com Inhibition of Wnt signaling has been shown to affect the differentiation and drug sensitivity of cancer cells. nih.gov The potential of this compound to modulate this pathway is an area of interest. medchemexpress.eu

Notch Signaling: The Notch signaling pathway is another critical regulator of cell fate decisions during development. medchemexpress.eu

p53 Signaling: The p53 tumor suppressor protein is a key player in preventing cancer formation. Microarray gene expression profiling following inhibition of Wnt signaling has suggested the involvement of p53 as a candidate target gene. nih.gov

Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling: Estrogen Receptors (ERs) are ligand-activated transcription factors that, upon binding to estrogen, regulate gene transcription. thermofisher.comnih.gov There are two main forms, ERα and ERβ, which are crucial for sexual development and are implicated in cancers such as breast cancer. thermofisher.commdpi.com The interaction of compounds with these receptors can have significant physiological effects. bmbreports.org The specific impact of this compound on AR and ER signaling requires further investigation. nottingham.ac.uk

Anti-Inflammatory Effects and Associated Signaling Pathways

This compound is recognized for its anti-inflammatory properties. medchemexpress.eunih.govnottingham.ac.uk These effects are largely attributed to its ability to modulate key inflammatory signaling pathways. researchgate.netdntb.gov.ua As discussed previously, the inhibition of the NF-κB pathway is a primary mechanism. frontiersin.org By preventing the activation of NF-κB, this compound can suppress the production of pro-inflammatory mediators. mdpi.comnih.gov

Furthermore, the anti-inflammatory actions of related compounds involve the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process. mdpi.comnih.gov The modulation of the JAK/STAT pathway also contributes to its anti-inflammatory profile, as this pathway is involved in the signaling of numerous pro-inflammatory cytokines. recludixpharma.comnih.gov

Exploration of Other Biological Modalities

Beyond its well-documented anti-cancer and anti-inflammatory activities, this compound has been investigated for other potential biological effects. nih.govnottingham.ac.ukmedchemexpress.com

Anti-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Some cucurbitacins have demonstrated anti-angiogenic properties, suggesting that this compound may also inhibit this process. medchemexpress.euthno.orgresearchgate.net

Antiviral Activity: Several natural products, including cucurbitacins, have been explored for their antiviral potential. nih.govmedchemexpress.comufsc.breurekaselect.com The ability of a compound to interfere with viral life cycles is a key aspect of antiviral drug discovery. mdpi.com

The diverse biological activities of this compound highlight its potential as a lead compound for the development of new therapeutic agents. researchgate.netdntb.gov.ua

Antioxidant Activity and Oxidative Stress Modulation

While cucurbitacins as a class are known to modulate oxidative stress, specific studies detailing the antioxidant capacity of isolated this compound are not extensively documented. researchgate.net However, research on plant extracts containing this compound provides some context. For instance, extracts from Aquilaria crassna, a known source of this compound, have demonstrated antioxidant properties. nih.gov Studies on the stem bark of A. crassna showed significant antioxidant effects in DPPH, ABTS, and FRAPS assays. researchgate.net Furthermore, cucurbitacins have been found to affect oxidative stress by altering levels of total antioxidant status (TAS) and related cellular components like glutathione (B108866) (GSH). researchgate.net

Immunomodulatory Activities (e.g., Cytokine Production)

This compound is implicated in immunomodulatory functions, primarily through its potential role as a signal transducer and activator of transcription 3 (STAT3) inhibitor. researchgate.nettargetmol.cn Molecular docking studies have identified this compound as a compound with binding abilities to the SH2 domain of STAT3, suggesting it could interfere with this critical cytokine signaling pathway. researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net The STAT3 pathway is crucial for the signaling of numerous cytokines, and its inhibition can have significant anti-inflammatory effects.

While direct studies on this compound's effect on cytokine production are not detailed, extracts from its source plant, Aquilaria crassna, have been reported to inhibit inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1alpha (IL-1α). nih.gov This aligns with the general anti-inflammatory profile reported for the cucurbitacin class of compounds. researchgate.net

Gene Expression Regulation (e.g., PEBP2alphaA, OCIF)

One of the most specific biological activities reported for this compound is its ability to modulate the gene expression of key factors involved in bone metabolism. epdf.pub The compound was found to inhibit the expression of Polyoma enhancer-binding protein 2alphaA (PEBP2alphaA) and osteoclastogenesis inhibitory factor (OCIF) in a human osteoblast-like cell line. epdf.pubepdf.pubifrn.edu.brresearchgate.net

In a specific study, the exposure of human SAOS-2 osteoblast-like cells to this compound led to a notable decrease in the mRNA levels of both PEBP2alphaA and OCIF. epdf.pub This demonstrates a direct regulatory role of the compound on gene transcription in these cells. epdf.pub

Research Findings on Gene Expression Regulation by this compound

| Compound | Target Gene | Cell Line | Concentration | Duration | Observed Effect | Citation |

| This compound | PEBP2alphaA | Human osteoblast-like SAOS-2 | 25 µM | 6 hours | Significant decrease in mRNA levels | epdf.pub |

| This compound | OCIF | Human osteoblast-like SAOS-2 | 25 µM | 6 hours | Significant decrease in mRNA levels | epdf.pub |

Structure Activity Relationship Sar Studies of Neocucurbitacin a and Its Analogs

Identification of Pharmacophores and Key Functional Groups for Biological Activity

The biological activity of Neocucurbitacin A, like other cucurbitacins, is intrinsically linked to its unique and highly oxidized tetracyclic triterpenoid (B12794562) structure. The identification of its pharmacophores—the specific ensemble of steric and electronic features necessary for optimal interaction with a biological target—is key to understanding its mechanism of action. drugdesign.org

A defining characteristic of neocucurbitacins is the presence of a lactone moiety in a modified A-ring, which is considered a crucial functional group for its biological effects. nih.gov This feature distinguishes it from many other common cucurbitacins. The cytotoxic activities of cucurbitacins are largely attributed to the specific arrangement of their functional groups. The α,β-unsaturated carbonyl group present in the side chain of many cucurbitacins is known to be a key element for their cytotoxic and STAT3 inhibitory activity; however, neocucurbitacins possess a different side chain structure, suggesting alternative or additional pharmacophoric elements.

Key functional groups and structural features thought to be important for the biological activity of this compound and its analogs include:

The Lactone Ring (Ring A): This modified ring is a distinctive feature and is believed to be a primary pharmacophore. The electronic and steric properties of this lactone are likely critical for target binding.

The Carbonyl Group: The presence and position of carbonyl groups on the tetracyclic core influence the molecule's reactivity and ability to form hydrogen bonds with target proteins.

Hydroxyl Groups: The number and location of hydroxyl groups affect the molecule's polarity, solubility, and potential for hydrogen bonding interactions within a receptor's binding site.

The Tetracyclic Core: The rigid, three-dimensional scaffold of the molecule dictates the spatial arrangement of the functional groups, which must be precisely oriented to fit into the binding pocket of a biological target.

Synthetic Modification Strategies for Activity Enhancement

To improve the therapeutic potential of this compound, synthetic modifications are being explored to enhance its activity, selectivity, and pharmacokinetic properties. rsc.orgnih.gov These strategies focus on altering specific parts of the molecule to probe their role in biological activity.

The modification of specific carbon atoms on the this compound scaffold is a key strategy for SAR studies. The C2 and C25 positions have been identified in related cucurbitacins as sites where derivatization can significantly impact biological activity.

C2 Position: In many cucurbitacin glycosides, a sugar moiety is attached via an O-glycosidic bond to the C2-hydroxyl group. While this compound is an aglycone, this position represents a potential site for synthetic modification. Introducing different functional groups at C2 could alter the molecule's interaction with its biological targets and affect its solubility and bioavailability.

C25 Position: Information regarding specific synthetic modifications at the C25 position of this compound is not extensively detailed in the reviewed literature. However, in the broader family of cucurbitacins, the side chain, including the C25 position, is a common site for structural variation. Modifications in this region are known to influence the potency and selectivity of the compounds. Further research focusing on the C25 position of this compound could yield valuable SAR insights.

The lactone ring in ring A is a hallmark of neocucurbitacins and a prime target for synthetic modification. nih.gov The synthesis of analogs with altered lactone rings can help to elucidate the importance of this moiety for biological activity. Strategies for modification can include ring opening, expansion, or replacement with alternative heterocyclic systems. diva-portal.org

For example, studies on other classes of natural products, such as camptothecin, have shown that modifications to the hydroxy lactone ring are critical for biological activity. researchgate.net Derivatives where the lactone was converted to a lactam, thiolactone, or was opened were found to be inactive, highlighting the essential nature of the original ring system for inhibiting its target, topoisomerase I. researchgate.net Similarly, in studies of N-acyl homoserine lactones, modification of the lactone ring to a thiolactone resulted in improved biological potency. csic.es These examples suggest that even subtle changes to the lactone ring of this compound could have a profound impact on its efficacy. The synthesis of dihydropyranone analogs, which share structural similarities with the A-ring of neocucurbitacins, is an active area of research and could provide valuable building blocks for creating novel this compound analogs. chigroup.siteresearchgate.net

| Compound Class | Modification Strategy | Impact on Biological Activity |

| Camptothecin | Conversion of lactone to lactam or thiolactone | Loss of topoisomerase I inhibitory activity researchgate.net |

| N-Acyl Homoserine Lactones | Replacement of lactone with thiolactone | Improved anti-schistosomal potency csic.es |

| Dihydropyranones | Synthesis of structurally diverse analogs | Serves as a building block for complex molecules like Neocucurbitacin D chigroup.siteresearchgate.net |

Derivatization at Specific Positions (e.g., C2, C25)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgbcrcp.ac.in For this compound and its analogs, QSAR models can be invaluable for predicting the cytotoxic potential of newly designed derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds. nih.govbcrcp.ac.inmdpi.com

The development of a QSAR model typically involves:

Data Set Compilation: A dataset of this compound analogs with their corresponding measured biological activities (e.g., IC50 values for cytotoxicity) is assembled.

Descriptor Calculation: A wide range of molecular descriptors, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

While specific QSAR models exclusively for this compound are not widely published, QSAR studies on broader sets of cucurbitacin analogs have been undertaken. ufsc.br These models can help identify the key structural features that contribute positively or negatively to the desired biological effect. For instance, a QSAR model might reveal that increased hydrophobicity in a particular region of the molecule enhances cytotoxicity, guiding chemists to synthesize analogs with more lipophilic substituents at that position. The ultimate goal is to create a predictive tool that can screen virtual libraries of compounds and identify promising candidates for synthesis and biological testing. researchgate.netmdpi.com

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, DFT)

Computational chemistry provides powerful tools for elucidating the SAR of this compound at the molecular level. Techniques like molecular docking and Density Functional Theory (DFT) offer insights into how the compound interacts with its biological targets. wikipedia.orgrsc.orgresearchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Molecular docking studies have suggested that this compound may act as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor by binding to its SH2 domain. These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the functional groups of this compound and the amino acid residues in the STAT3 binding pocket. This information is invaluable for designing analogs with improved binding affinity.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgrsc.orgresearchgate.net It can be used to calculate various properties, such as the distribution of electronic charge, the energies of molecular orbitals (HOMO and LUMO), and the molecule's reactivity. For this compound, DFT calculations can help to understand the reactivity of the lactone ring and other functional groups, providing a theoretical basis for the observed biological activities and guiding the design of new analogs with enhanced electronic properties for target interaction. wikipedia.orgrsc.orgresearchgate.net

| Computational Method | Application in this compound SAR | Insights Gained |

| Molecular Docking | Predicting the binding mode with target proteins (e.g., STAT3) | Identification of key amino acid interactions; rationalizing binding affinity. |

| Density Functional Theory (DFT) | Calculating electronic properties and reactivity | Understanding the chemical reactivity of pharmacophoric groups like the lactone ring. wikipedia.orgrsc.orgresearchgate.net |

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. oncodesign-services.comcsic.esnih.gov Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with drug molecules. csic.esnih.gov

The specific stereochemical configuration of this compound is critical for its biological efficacy. Even minor changes in the orientation of a single functional group can lead to a significant loss of activity, as the modified analog may no longer fit correctly into the binding site of its target protein.

For example, studies on other complex natural products have demonstrated the profound impact of stereochemistry. In a study of 3-Br-acivicin isomers, the natural (5S, αS) isomers showed significant antiplasmodial activity, while their unnatural stereoisomers were substantially less potent or inactive. oncodesign-services.comnih.gov This difference was attributed to stereoselective uptake and target binding. nih.gov Similarly, for N-acyl homoserine lactones, the (R)-enantiomer was found to be biologically active, whereas the (S)-enantiomer was inactive, underscoring the critical importance of stereospecificity for activity. ufsc.br

For this compound, the absolute stereochemistry at its numerous chiral centers, including those on the tetracyclic core and the side chain, is presumed to be essential for its potent biological profile. Any synthetic strategy aimed at developing analogs must carefully control the stereochemical outcomes to retain or enhance biological activity.

Synthetic and Semisynthetic Approaches to Neocucurbitacin a and Its Derivatives

Strategies for Total Synthesis of Cucurbitane Triterpenoids

The total synthesis of cucurbitane triterpenoids is a formidable task due to their highly oxygenated and stereochemically dense tetracyclic framework. acs.org A hallmark of this family is the presence of three stereodefined quaternary centers at the ring fusion carbons (C9, C13, and C14). acs.orgresearchgate.netnih.gov Until recently, no total synthesis of a cucurbitane natural product had been reported, highlighting the immense synthetic challenge. researchgate.net A landmark achievement in this area was the first asymmetric de novo total synthesis of octanorcucurbitacin B, a member of the cucurbitane family. researchgate.netsemanticscholar.org

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into progressively simpler precursors. airitilibrary.comias.ac.in For the cucurbitane skeleton, a key challenge is the construction of the intricate ring system and the installation of multiple stereocenters.

A notable strategy diverged from the traditional biosynthetic hypothesis, which proceeds via a lanostane (B1242432) intermediate. researchgate.netnih.gov Instead, a novel approach provided direct access to the cucurbitane skeleton. researchgate.net The retrosynthetic analysis of octanorcucurbitacin B, for instance, identified a stereodefined polyunsaturated tetracycle as a key intermediate. acs.orgnih.gov This intermediate already contains the crucial C9 and C13 quaternary centers. researchgate.netnih.gov This approach simplifies the problem by avoiding the complexities of a biomimetic lanostane-to-cucurbitane rearrangement. researchgate.net

Key Disconnections in a de novo Cucurbitane Synthesis:

| Disconnection Strategy | Description | Key Reactions |

| Annulative Cross-Coupling | Builds a functionalized hydrindane system (C/D rings). | Metallacycle-mediated annulative cross-coupling. researchgate.net |

| Intramolecular Heck Reaction | Forms one of the tetracyclic rings and sets up the core structure. researchgate.net | Palladium-catalyzed intramolecular Heck reaction. researchgate.net |

| Side Chain Installation | Adds the characteristic side chain to the cucurbitane core. | Regioselective deconjugative alkylation. nih.gov |

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount in natural product synthesis. For cucurbitanes, this involves the controlled formation of the multiple rings and stereocenters.

In the synthesis of octanorcucurbitacin B, a sequence starting from a simple chiral enyne established the initial stereochemistry. researchgate.netnih.gov Subsequent steps were designed to be highly stereoselective. For example, a hydroxy-directed Simmons-Smith cyclopropanation was employed to install a cyclopropane (B1198618) ring with a specific orientation, guided by a nearby hydroxyl group. nih.gov Similarly, the formation of the C9-C10 bond to create a stereodefined 9-alkyl estrane (B1239764) was a critical step in establishing the tetracyclic core. researchgate.net The development of concise and stereoselective routes to such complex ring systems is a continuing focus of synthetic chemistry. rsc.orgchemrxiv.org

Stereoselective Construction of Complex Ring Systems

Semisynthesis from Precursors: Methodological Considerations

Semisynthesis, or partial chemical synthesis, utilizes complex chemical compounds isolated from natural sources as starting materials. wikipedia.org This approach is often more practical and economical than total synthesis for structurally complex molecules like cucurbitacins, as it leverages the intricate framework already assembled by nature. wikipedia.org

Naturally abundant cucurbitacins, such as Cucurbitacin B and Dihydrocucurbitacin B, serve as common precursors for the generation of novel derivatives. researchgate.netu-picardie.fr Chemical modifications are strategically applied to these precursors to explore structure-activity relationships. Key methodological considerations involve the selective modification of specific functional groups on the cucurbitane scaffold. The C(2)-OH and C(25)-OH groups are common targets for derivatization. researchgate.net For instance, the creation of an acyl ester at the C(25)-OH or various ether groups at the C(2)-OH has been shown to modulate biological activity. researchgate.net Two novel compounds, neocucurbitacin A and B, were prepared via semisynthesis starting from the natural precursor cucurbitacin B. core.ac.uk

Development of Novel Methodologies for Analog Generation

The generation of cucurbitacin analogs is crucial for probing their biological mechanisms and developing potential therapeutic leads. u-picardie.fr Research in this area focuses on creating new synthetic protocols to expand the chemical diversity of cucurbitacins. researchgate.net Methodologies have been developed to introduce modifications at various positions of the natural scaffold through substitution, elimination, or the replacement of chemical groups with bioisosteres. u-picardie.fr Advanced techniques such as radical organic synthesis have been employed to achieve these transformations. u-picardie.fr These efforts aim to improve the biological activity and pharmacokinetic properties of the parent compounds. u-picardie.fr

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.commdpi.com This approach is particularly powerful for the synthesis of complex natural products, allowing for transformations that are difficult to achieve with traditional chemistry. nih.gov

The biosynthesis of cucurbitacins in plants involves a series of enzymatic steps, including cyclization, hydroxylation, and acetylation, carried out by enzymes such as oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and acetyltransferases (ACTs). nih.govmaxapress.comfrontiersin.org Researchers have harnessed these biosynthetic enzymes to create novel cucurbitacin derivatives in vitro. researchgate.net

For example, specific acetyltransferases (ACTs) and UDP-glucosyltransferases (UGTs) from watermelon have been used to catalyze acetylation and glucosylation at specific positions on the cucurbitacin skeleton. nih.govresearchgate.net These enzymatic reactions have led to the synthesis of new-to-nature cucurbitacins. researchgate.net This strategy of precursor-directed biosynthesis, combined with the use of isolated enzymes, expands the accessible chemical space of cucurbitacin analogs. nih.gov

Key Enzymes in Chemoenzymatic Cucurbitacin Synthesis:

| Enzyme Class | Specific Enzyme Example | Function | Result |

| Acetyltransferase (ACT) | ACT1 (from Watermelon) | Acetylates the C25-hydroxyl group of Cucurbitacin D and Cucurbitacin I. nih.govresearchgate.net | Produces Cucurbitacin B and Cucurbitacin E, respectively. nih.gov |

| Acetyltransferase (ACT) | ACT3 (from Watermelon) | Specifically catalyzes C16-acetylation of various cucurbitacin substrates. nih.govresearchgate.net | Generates novel 16-O-acetyl cucurbitacin derivatives. researchgate.net |

| UDP-glucosyltransferase (UGT) | UGT (from Watermelon) | Catalyzes the glucosylation of cucurbitacins. nih.govresearchgate.net | Produces cucurbitacin glycosides. nih.gov |

This chemoenzymatic approach leverages the inherent specificity of biosynthetic enzymes to perform targeted modifications, offering a sustainable and highly selective route to novel cucurbitacin analogs. mdpi.comnih.gov

Advanced Analytical Methodologies for Neocucurbitacin a Research

Quantitative Determination Methods in Biological and Environmental Matrices

Quantifying Neocucurbitacin A in biological samples like plasma and urine, or in environmental and food matrices, is crucial for pharmacokinetic studies and quality control. chrom-china.comfrontiersin.org The inherent complexity of these matrices requires highly selective and sensitive analytical methods to isolate and measure the target analyte amidst numerous interfering substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of this compound and related cucurbitacins. researchgate.netscielo.br These methods offer high-resolution separation, which is essential for distinguishing between structurally similar cucurbitane triterpenoids.

HPLC-UV/Vis: HPLC coupled with an Ultraviolet/Visible (UV/Vis) detector is a robust and widely accessible method for quantification. researchgate.netashs.org Cucurbitacins possess a characteristic UV chromophore, allowing for detection at specific wavelengths, typically around 230 nm or 254 nm. scielo.brx-mol.net Methods have been developed for the isocratic and gradient elution of cucurbitacins using reversed-phase C18 columns. researchgate.netscielo.br For instance, an HPLC-UV method for quantifying Cucurbitacin E in melon varieties used a mobile phase of acetonitrile (B52724) and water (70:30 v/v) with detection at 230 nm. tandfonline.com While effective, HPLC-UV methods may lack the sensitivity and specificity required for detecting trace amounts in complex biological samples. rjpharmacognosy.ir

HPLC-MS/MS and UPLC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) significantly enhances sensitivity and specificity. nih.govspkx.net.cn UPLC systems, which use smaller particle size columns, offer faster analysis times and improved resolution compared to conventional HPLC. nih.govmendeley.com

UPLC-MS/MS methods have been successfully developed for the simultaneous determination of multiple cucurbitacins in rat plasma, urine, and vegetable samples. chrom-china.comnih.gov These methods often employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and operate in multiple reaction monitoring (MRM) mode for highly selective quantification. chrom-china.comspkx.net.cn For example, a UPLC-MS/MS method for Cucurbitacin B in rat plasma achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL. nih.govmendeley.com The sample preparation typically involves liquid-liquid extraction or solid-phase extraction to remove matrix interferences before analysis. chrom-china.comnih.gov

| Technique | Analyte(s) | Matrix | Column | Mobile Phase | Detection | LLOQ | Reference |

|---|---|---|---|---|---|---|---|

| HPLC-UV | Cucurbitacin B, Dihydrocucurbitacin B | Plant Roots | Reversed-Phase | Acetonitrile/H₂O (40:60) | UV at 230 nm | 4.00 µg/mL (CuB) | scielo.br |

| RP-HPLC | Cucurbitacin E | Melon Fruit | C18 | Acetonitrile: Water (70:30 v/v) | UV at 230 nm | Not Specified | tandfonline.com |

| UPLC-MS/MS | Cucurbitacin B | Rat Plasma | BEH C18 (2.1 × 50 mm, 1.7 µm) | 0.1% Formic Acid–Acetonitrile (50:50, v/v) | ESI+; MRM | 0.05 ng/mL | nih.govmendeley.com |

| UPLC-MS/MS | Cucurbitacin B, E, I | Plasma, Urine | XBridge BEH C18 (100 mm × 3.0 mm, 2.5 µm) | Methanol, 0.025% Ammonia (gradient) | APCI-; MRM | 0.03 µg/L | chrom-china.com |

| HPLC-MS | Cucurbitacin B, E, I, E-glucoside | Serum | Phenomenex Luna Pentafluorophenyl (150mm × 2mm, 5µm) | Acetonitrile-Water (90:10, v/v) | Q1 Scans, Negative Ionization | 0.05–0.42 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. jpionline.org this compound, like other triterpenoids, is non-volatile due to its high molecular weight and polarity, making it unsuitable for direct GC-MS analysis. researchgate.net

However, GC-MS is highly relevant for studying the broader metabolic profile of organisms containing this compound. It can be used to analyze volatile organic compounds (VOCs) produced by plants from the Cucurbitaceae family or to identify volatile metabolites resulting from the biotransformation of this compound in a biological system. frontiersin.org For the analysis of the triterpenoid (B12794562) itself, derivatization is necessary to increase its volatility. A predicted GC-MS spectrum exists for a trimethylsilyl (B98337) (TMS) derivative of Cucurbitacin B, indicating the feasibility of this approach. Functional characterization studies of enzymes involved in cucurbitadienol (B1255190) biosynthesis, a precursor to cucurbitacins, have utilized GC-MS to identify the reaction products. biorxiv.org

HPLC-UV/Vis, HPLC-MS/MS, and UPLC-MS/MS Method Development

Immunochemical Assays (e.g., ELISA) for High-Throughput Screening and Quantification

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are valuable for high-throughput screening and quantification due to their high specificity, sensitivity, and suitability for automation. frontiersin.org An ELISA relies on the specific binding of an antibody to its target antigen. frontiersin.org

While a specific commercial ELISA kit for this compound is not widely documented, the principles of the technique are applicable. Development of such an assay would require the production of monoclonal or polyclonal antibodies that specifically recognize this compound. This would enable rapid quantification in large numbers of samples, which is highly advantageous in areas like clinical trials or quality control of herbal products.

Related high-throughput methods have been developed for other cucurbitacins. A spectrophotometric assay using a 96-well plate format was developed for the rapid detection of Cucurbitacin E, demonstrating the potential for microplate-based assays. cucurbit.inforesearchgate.net In other studies, ELISA kits have been used not to quantify the compound directly, but to measure its biological effects, such as the activation of Caspase-3 as a marker of apoptosis induced by Cucurbitacin I. spandidos-publications.com

Capillary Electrophoresis (CE) for Compound Purity and Quantification

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. i-med.ac.at It offers several advantages, including high separation efficiency, short analysis times, and minimal consumption of samples and reagents, making it an eco-friendly analytical tool. frontiersin.org

CE is well-suited for the analysis of triterpenoids, including this compound. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed for the purity assessment and quantification of active components in complex matrices like plant extracts. frontiersin.orgi-med.ac.at The technique's high resolving power allows for the separation of closely related isomers and impurities, which is critical for purity determination. While specific applications for this compound are not extensively published, the general methodology for analyzing triterpenoids from medicinal plants by CE provides a strong foundation for its use in this context. researchgate.netnih.gov

Microscale Analytical Techniques for Limited Sample Volumes

Research involving rare natural products or requiring analysis of minute biological samples often necessitates microscale analytical techniques that can operate with limited sample volumes. rsc.org These methods are designed to maximize the information obtained from precious samples.

Recent advancements in mass spectrometry have led to the development of techniques suitable for such analyses. For example, Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) allows for the direct analysis and imaging of triterpenoids like lupeol (B1675499) and β-sitosterol from complex, high-salt samples (such as fermented cucumbers) with minimal to no sample preparation. researchgate.net This approach is powerful for studying the spatial distribution of compounds within tissues. The development of microscale analytical workflows, which includes miniaturized sample preparation and sensitive MS-based detection, is a key area of research for biomass-restricted metabolomics and can be directly applied to the study of this compound. rsc.org

Validation Parameters for Analytical Methods (Selectivity, Linearity, Accuracy, Precision, Recovery)

To ensure that an analytical method provides reliable and reproducible results, it must be validated according to established guidelines. x-mol.netnih.gov The validation process assesses several key performance characteristics. tandfonline.comrjpharmacognosy.ir

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. nih.govspkx.net.cn In LC-MS/MS, selectivity is achieved by monitoring specific precursor-to-product ion transitions. nih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. x-mol.netnih.gov

Accuracy: Accuracy represents the closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known amount of analyte spiked into a sample matrix. rjpharmacognosy.irmendeley.com

Precision: Precision measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govmendeley.com Typically, an RSD of <15% is considered acceptable. nih.gov

Recovery: This parameter evaluates the efficiency of the sample extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a matrix with the response of a pure standard solution of the same concentration. chrom-china.com

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Correlation coefficient (r or r²) > 0.99. |

| Accuracy | Closeness of the measured value to the true value, often measured as percent recovery. | Typically within 85-115% of the nominal value (80-120% at LLOQ). |

| Precision | Agreement between repeated measurements, expressed as Relative Standard Deviation (RSD). | RSD ≤ 15% (≤ 20% at LLOQ). |

| Recovery | Efficiency of the extraction process from the sample matrix. | Consistent, precise, and reproducible. |

Preclinical Pharmacological Investigations of Neocucurbitacin a

In Vitro Studies on Cell Lines

Comprehensive Cell-Based Assays for Specific Activities